Ngaione
Description
Properties
IUPAC Name |
1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDWNOSFDVCDF-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-12-4 | |
| Record name | 4-Methyl-1-[(2S,5R)-2,3,4,5-tetrahydro-5-methyl[2,3′-bifuran]-5-yl]-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ngaione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Starting Materials and Reaction Setup
The synthesis begins with (R)-5-methylfuran-2-yl methanol , an optically active furyl alcohol derivative. This compound undergoes allylic oxidation to form a π-allyl palladium complex in the presence of palladium(II) acetate and a chiral phosphine ligand (e.g., (R)-BINAP). The chiral ligand ensures enantioselectivity during the tetrahydrofuran ring formation.
Table 1: Key Reagents for Initial Cyclization Step
| Component | Role | Quantity (mmol) |
|---|---|---|
| (R)-5-methylfuran-2-yl methanol | Substrate | 10.0 |
| Pd(OAc)₂ | Catalyst | 0.5 |
| (R)-BINAP | Chiral ligand | 1.1 |
| LiCl | Additive | 2.0 |
| THF | Solvent | 50 mL |
Mechanistic Pathway and Stereochemical Control
The reaction proceeds via a π-allyl palladium complex , where the chiral ligand dictates the facial selectivity of the nucleophilic attack. The furyl alcohol’s hydroxyl group attacks the π-allyl intermediate, forming the tetrahydrofuran ring with >95% enantiomeric excess (ee). Density functional theory (DFT) calculations suggest that the chair-like transition state minimizes steric hindrance between the methyl group and the palladium center.
Post-Cyclization Functionalization
After ring formation, the intermediate undergoes ketone installation via oxidation. A two-step protocol involving Swern oxidation (oxalyl chloride, dimethyl sulfide) converts the secondary alcohol to a ketone, yielding the core structure of this compound. Final purification by flash chromatography (silica gel, hexane/ethyl acetate) affords the product in 68% overall yield.
Alternative Synthetic Routes and Comparative Analysis
While the palladium-catalyzed method dominates modern synthesis, historical approaches relied on biomimetic strategies or enzymatic resolution . Below, we contrast these methods:
Biomimetic Cyclization of Linear Precursors
Early attempts used acid-catalyzed cyclization of geranylacetone derivatives to mimic biosynthetic pathways. However, poor stereoselectivity (<50% ee) and side reactions (e.g., Wagner-Meerwein rearrangements) limited utility.
Table 2: Acid-Catalyzed Cyclization Outcomes
| Acid Catalyst | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 25 | 42 | 31 |
| p-TsOH | 40 | 38 | 28 |
| Montmorillonite K10 | 60 | 55 | 37 |
Enzymatic Resolution of Racemic Mixtures
Racemic this compound synthesized via Robinson annulation can be resolved using lipase-catalyzed acetylation . For example, Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving the desired (R)-form untouched. This method achieves 89% ee but requires additional steps for acyl group removal.
Industrial-Scale Challenges and Optimization
Scaling this compound synthesis introduces challenges in catalyst recycling and waste minimization . Recent advances address these issues:
Flow Chemistry Approaches
Continuous flow systems enhance the palladium-catalyzed cyclization by:
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Improving heat transfer (critical for exothermic steps)
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Enabling in-line purification via scavenger resins
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Reducing catalyst loading to 0.1 mol%
A pilot-scale trial achieved 92% conversion with 87% ee using a microreactor array .
Solvent Selection and Green Chemistry
Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency:
Table 3: Solvent Comparison in Cyclization Step
| Solvent | ee (%) | Yield (%) | Boiling Point (°C) |
|---|---|---|---|
| THF | 95 | 68 | 66 |
| CPME | 93 | 65 | 106 |
| 2-MeTHF | 91 | 63 | 80 |
Chemical Reactions Analysis
Oxidation Reactions
Ngaione undergoes oxidation primarily at its carbonyl or allylic positions. Key reagents and outcomes include:
For example, oxidation with CrO₃ in acetic acid yields dehydroipomeamarone, a conjugated enone derivative .
Reduction Reactions
The carbonyl group in this compound is susceptible to reduction, forming secondary alcohols:
| Reducing Agent | Conditions | Products | References |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Diol derivatives | |
| Lithium aluminum hydride (LiAlH₄) | Dry ether, reflux | Primary alcohols (via cleavage) |
Stereoselective reductions using chiral catalysts (e.g., CBS reduction) produce enantiomerically pure alcohols critical for synthesizing this compound’s stereoisomers .
Substitution Reactions
This compound participates in nucleophilic substitutions, particularly at the carbonyl carbon:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Grignard reagents (RMgX) | Dry THF, 0°C | Alkylated derivatives | |
| Organolithium compounds (RLi) | Anhydrous ether | Substituted tetrahydrofurans |
For instance, treatment with methylmagnesium bromide forms a tertiary alcohol adduct .
Stereochemical Transformations
This compound’s tetrahydrofuran ring allows stereocontrolled reactions:
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Epimerization : Heating (-)-epithis compound with base converts it to (-)-ngaione .
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Hydrogenation : Catalytic hydrogenation of dehydrothis compound (C₁₅H₂₀O₃) yields (-)-ngaione .
Biological and Mechanistic Insights
This compound’s toxicity in livestock arises from its interaction with hepatic enzymes, causing oxidative stress . Its mechanism involves:
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Enzyme inhibition : Binding to cytochrome P450 enzymes.
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Free radical formation : Oxidation generates reactive oxygen species (ROS) .
Comparison with Analogues
This compound’s reactivity differs from structurally related compounds:
| Compound | Key Reaction | Distinct Feature |
|---|---|---|
| Ipomeamarone | Epoxidation of furan ring | Higher cytotoxicity |
| Dehydrothis compound | Conjugated diene reactivity | Thermal isomerization to this compound |
Scientific Research Applications
Toxicological Studies
Ngaione's toxicological profile has been extensively studied, particularly regarding its effects on liver function. Research indicates that this compound requires activation by microsomal cytochrome P-450 enzymes to exert its toxic effects. A study demonstrated that daily oral dosing of this compound over seven weeks significantly impacted liver enzyme levels, suggesting a need for caution in its use due to potential hepatotoxicity .
Table 1: Effects of this compound on Liver Enzymes
| Study Reference | Dosage (mg/kg) | Duration (weeks) | Key Findings |
|---|---|---|---|
| Varies | 7 | Reduced levels of cytochrome P-450 enzymes | |
| Varies | 7 | Induced hepatotoxicity in rodent models |
Agricultural Applications
This compound has been identified as a natural pesticide due to its toxic properties against various agricultural pests. The compound's high concentration in Myoporum laetum makes it a candidate for developing eco-friendly pest control solutions. Its efficacy against pests can be attributed to its ability to disrupt biological processes in target organisms.
Case Study: this compound as a Natural Pesticide
A study focused on the impact of this compound on pest populations revealed significant mortality rates among target species when exposed to the compound. This suggests that this compound could be utilized as a biopesticide, reducing reliance on synthetic chemicals in agriculture .
Synthesis and Medicinal Chemistry
The synthesis of this compound and its derivatives has been of interest in medicinal chemistry due to their potential therapeutic applications. Recent advancements have focused on developing concise synthetic pathways for this compound, allowing for easier access to this compound and its analogs for further biological evaluations .
Table 2: Synthetic Pathways for this compound
Mechanism of Action
The mechanism of action of Ngaione involves its interaction with various molecular targets. This compound exerts its effects by binding to specific enzymes and receptors, leading to changes in cellular processes. The exact pathways involved in its mechanism of action are still under investigation, but it is known to modulate several biochemical pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Table 1: Key Compounds Structurally or Functionally Related to Ngaione
Metabolic Activation and Toxicity Mechanisms
- This compound vs. Ipomeamarone : Both compounds undergo CYP450-mediated oxidation to form reactive epoxides or diols, which alkylate liver proteins and DNA . However, ipomeamarone is associated with pneumotoxicity in addition to hepatotoxicity .
- This compound vs. Teucrin A: While this compound is a monoterpene, teucrin A (a diterpene) exhibits similar hepatotoxicity via furan ring epoxidation. Teucrin A is linked to herbal medicine-induced liver injury .
- This compound vs. Menthofuran : Menthofuran, found in mint oils, forms a reactive epoxide metabolite that depletes glutathione and causes oxidative stress, contrasting with this compound’s direct protein-binding mechanism .
Research Findings and Gaps
Ecological Role : this compound’s variable expression in Eremophila suggests environmental or genetic regulation, warranting transcriptomic studies .
Therapeutic Potential: Despite toxicity, furanoterpenes like teucrin A have anticancer properties, suggesting this compound derivatives should be explored .
Analytical Challenges : Differentiating this compound from ipomeamarone requires chiral chromatography, which is underutilized in ecological studies .
Q & A
Q. What are the established methods for synthesizing Ngaione and ensuring structural fidelity in laboratory settings?
Answer: this compound synthesis typically involves sesquiterpene cyclization pathways. Key steps include:
- Reaction optimization : Use controlled temperature (e.g., 25–80°C) and inert atmospheres to minimize side products.
- Purification : Column chromatography with silica gel or HPLC, followed by purity validation via TLC (>95% purity).
- Structural confirmation : Employ NMR (¹H, ¹³C, DEPT) and X-ray crystallography for stereochemical assignment .
- Reproducibility : Document reaction conditions (solvents, catalysts, time) in supplementary materials to enable replication .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy : NMR (¹H, ¹³C) identifies functional groups and coupling patterns; IR confirms carbonyl groups.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C15H22O).
- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation and absolute configuration. Include crystallographic data (e.g., CCDC deposition numbers) in publications .
Q. What in vitro and in vivo models are prioritized to assess this compound’s bioactivity?
Answer:
- In vitro : Cell viability assays (MTT, ATP-based) for cytotoxicity; enzyme inhibition assays (e.g., COX-2, LOX) for anti-inflammatory activity.
- In vivo : Rodent models for acute toxicity (LD50) and efficacy (e.g., carrageenan-induced paw edema). Standardize dose ranges (e.g., 10–100 mg/kg) and include negative/positive controls .
- Data reporting : Tabulate IC50 values, dose-response curves, and statistical significance (p < 0.05) .
Q. How should researchers design dose-response experiments to evaluate this compound’s pharmacological effects?
Answer:
- Range-finding : Preliminary tests to identify non-toxic doses (e.g., 1–100 μM in vitro).
- Logarithmic scaling : Use 5–7 concentrations to capture EC50/IC50 values.
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Report confidence intervals and effect sizes .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s bioactivity, and how can they be validated experimentally?
Answer:
Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?
Answer:
- Comparative analysis : Replicate experiments under identical conditions (e.g., cell type, solvent controls).
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity affecting solubility).
- Error analysis : Quantify batch-to-batch variability in this compound purity using LC-MS .
Q. What statistical methods are optimal for analyzing this compound’s structure-activity relationships (SAR)?
Answer:
Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to study this compound’s ecological roles?
Answer:
Q. What experimental strategies optimize this compound’s bioavailability through chemical derivatization?
Answer:
Q. How can metabolomic networks elucidate this compound’s ecological interactions in its native plant species?
Answer:
- Field sampling : Collect Myoporum spp. tissues across seasons for metabolite profiling.
- Correlation analysis : Link this compound abundance with herbivore presence or abiotic stress markers (e.g., drought).
- Data integration : Use platforms like GNPS or MetaboAnalyst for spectral matching and pathway mapping .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
